3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride
Descripción
3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride (CAS: 317806-86-3) is a pyrazole-derived compound with a molecular formula of C₁₄H₂₀ClN₃ and a molecular weight of 265.79 g/mol . Its synthesis typically involves the reaction of 4-tolylhydrazine hydrochloride with pentane-2,4-dione derivatives under acidic conditions. For example, refluxing 4-tolylhydrazine hydrochloride and pentylacyl acetonitrile in ethanolic HCl yields the pyrazole core, followed by neutralization with NaOH to isolate the free base, which is subsequently converted to the hydrochloride salt . The compound’s purity (≥95%) and crystalline structure make it a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents .
Propiedades
IUPAC Name |
5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4;/h5-9H,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHVHZRMWCZFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475358 | |
| Record name | 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317806-86-3 | |
| Record name | 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-aminehydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Diazotization and Reduction
The synthesis begins with the diazotization of an arylamine precursor, followed by reduction to form arylhydrazine hydrochlorides. This step is critical for preparing the hydrazine intermediates required for subsequent reactions.
- Reagents : Aryl amine (e.g., 4-methylaniline), sodium nitrite (NaNO₂), and hydrochloric acid (HCl).
- Conditions : The reaction is conducted at 0 °C to avoid side reactions.
- Reduction : Tin(II) chloride (SnCl₂) in HCl is used to reduce the diazonium salt to arylhydrazine hydrochloride.
Condensation with Pivaloylacetonitrile
The arylhydrazine hydrochloride is condensed with pivaloylacetonitrile under acidic conditions to form the pyrazole framework.
- Reagents : Pivaloylacetonitrile and ethanolic HCl.
- Conditions : Reflux in ethanol for several hours.
- Outcome : Formation of 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine as the primary product.
Hydrochloride Salt Formation
The free base obtained from the condensation step is converted into its hydrochloride salt by treating it with HCl gas or aqueous HCl.
- Reagent : Hydrochloric acid.
- Conditions : Typically performed in an organic solvent like ethanol or isopropanol to precipitate the hydrochloride salt.
- Outcome : Crystalline 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride.
Alternative Synthesis Pathways
An alternative method involves Friedel-Crafts acylation of toluene with chloroacetyl chloride to prepare a key intermediate, which is subsequently reacted with hydrazine derivatives. This pathway offers flexibility in modifying substituents on the pyrazole ring.
- Friedel-Crafts acylation using chloroacetyl chloride and toluene.
- Condensation with hydrazine or its derivatives in ethanol or DMF.
- Cyclization under controlled conditions to yield the target compound.
Summary Table of Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Diazotization & Reduction | NaNO₂, SnCl₂, HCl, 0 °C | Arylhydrazine hydrochloride |
| Condensation | Pivaloylacetonitrile, ethanolic HCl, reflux | Pyrazole framework |
| Hydrochloride Salt Formation | HCl gas or aqueous HCl | Crystalline hydrochloride salt |
| Alternative Pathway | Chloroacetyl chloride, hydrazine | Modified pyrazole derivatives |
Notes on Yield and Purification
The overall yield of this compound depends on the efficiency of each step:
- Typical yields range from 70% to 90% for individual steps when optimized.
- Purification is achieved through recrystallization using solvents like ethanol or hexane/ethyl acetate mixtures.
Analytical Data
The synthesized compound can be characterized by:
- NMR Spectroscopy : To confirm structural details.
- Mass Spectrometry (MS) : To verify molecular weight (265.78 g/mol).
- Melting Point Analysis : To ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, palladium or copper catalysts, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxides, while reduction may produce amines or alcohols
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1. Inhibition of Protein Kinase D
One of the notable applications of 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride is its role as an inhibitor of Protein Kinase D (PKD). PKD is involved in various cellular processes, including cell proliferation and survival. Studies have shown that derivatives of this compound exhibit selective inhibition of PKD, which has implications for cancer therapy. Specifically, it demonstrated low nanomolar EC50 values, indicating high potency against PKD1 compared to PKD2 and PKD3 .
2. Antifungal Activity
Research has indicated that compounds similar to this compound possess antifungal properties. For instance, aminopyrazole derivatives have been studied for their ability to inhibit heat shock protein 90 (Hsp90), which is crucial for fungal virulence. This suggests potential uses in developing antifungal agents .
Synthesis and Derivative Development
The synthesis of this compound typically involves a multi-step process that can yield various derivatives with enhanced biological activity. A one-pot synthesis method has been reported, which simplifies the production of related pyrazole compounds through solvent-free reactions .
Table 1: Summary of Synthesis Methods
| Method | Yield (%) | Key Features |
|---|---|---|
| Solvent-free condensation | 88 | Efficient one-pot synthesis |
| Reductive amination | Varies | Produces N-pyrazolyl amines with bioactivity |
Case Studies
Case Study 1: PKD Inhibition
In a study focusing on small molecule inhibitors of PKD, researchers synthesized various pyrazole derivatives, including this compound. The compound was evaluated for its selectivity and efficacy against different PKD isoforms, revealing significant potential for therapeutic applications in oncology .
Case Study 2: Antifungal Agents
Another investigation explored the antifungal efficacy of aminopyrazole derivatives against fungal infections. The study highlighted the ability of these compounds to inhibit Hsp90, leading to reduced virulence in pathogenic fungi. This opens avenues for developing new antifungal therapies based on the pyrazole scaffold .
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Table 2.3.1. NMR Chemical Shift Comparisons (δ, ppm)
Actividad Biológica
3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride, identified by the CAS number 317806-86-3, is a pyrazole derivative with notable potential in various biological applications. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20ClN3
- Molecular Weight : 265.78 g/mol
- CAS Number : 317806-86-3
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with suitable carbonyl compounds.
- Introduction of tert-butyl Group : Achieved via alkylation reactions.
- Introduction of p-tolyl Group : Conducted through electrophilic aromatic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating biochemical pathways.
- Receptor Modulation : It can affect receptor activity, influencing cellular signaling.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10.5 |
| CaCo-2 (Colon) | 8.0 |
| 3T3-L1 (Mouse Embryo) | 15.2 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory and Analgesic Properties
In addition to its anticancer effects, studies have shown that this compound possesses anti-inflammatory and analgesic activities. The compound has been evaluated in animal models for pain relief and inflammation reduction, showing promising results comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Study on Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole compounds, including this compound. They evaluated their efficacy against a panel of cancer cell lines:
- Findings : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Study on Inflammatory Response
A separate study investigated the anti-inflammatory effects in a rat model of arthritis. The results indicated that treatment with the compound significantly reduced markers of inflammation and pain behavior compared to control groups.
Q & A
What are the optimal synthetic methodologies for preparing 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process starting with a 1,3-dipolar cycloaddition to form the pyrazole core. Key steps include:
- Condensation : Reacting tert-butyl acetoacetate with hydrazine derivatives to form the pyrazole ring.
- Aryl Substitution : Introducing the p-tolyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Hydrochloride Formation : Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.
Critical Factors : - Temperature control during cyclization (70–90°C) minimizes side products.
- Substituent steric effects (tert-butyl group) may slow reaction kinetics, requiring extended reflux times .
- Yields range from 65–90% depending on aryl group electronic properties (e.g., electron-withdrawing groups reduce yields) .
How can NMR and IR spectroscopy resolve structural ambiguities in this compound?
- 1H-NMR :
- Pyrazole H5 : A singlet at δ 5.4–5.6 ppm confirms the amine-substituted pyrazole structure.
- tert-Butyl Group : A singlet at δ 1.3 ppm (9H) verifies the tert-butyl moiety.
- p-Tolyl Group : Aromatic protons appear as doublets (δ 7.2–7.6 ppm) with coupling constants (~8.8 Hz) .
- IR :
- N-H stretches (3340–3343 cm⁻¹) and pyrazole ring vibrations (1574–1600 cm⁻¹) confirm the amine and heterocyclic structure .
What crystallographic strategies are recommended for determining the solid-state structure of this compound?
- SHELX Suite : Use SHELXL for refinement, leveraging high-resolution X-ray data to resolve hydrogen bonding between the amine group and chloride counterion.
- Challenges :
- Key Metrics : R1 < 0.05 and wR2 < 0.12 indicate reliable refinement .
How does the tert-butyl substituent influence solubility in polar solvents, and what formulation strategies mitigate this?
- Solubility Limitation : The hydrophobic tert-butyl group reduces aqueous solubility (<1 mg/mL in water).
- Strategies :
- Experimental Validation : Conduct shake-flask solubility assays at pH 1–7 to map pH-dependent solubility .
How can researchers address contradictory spectral data across studies with analogous pyrazole derivatives?
- Case Example : Discrepancies in NH₂ proton chemical shifts (δ 3.6–4.7 ppm) arise from solvent polarity or hydrogen bonding.
- Resolution :
- Compare data in identical solvents (e.g., CDCl3 vs. DMSO-d6).
- Perform variable-temperature NMR to assess dynamic effects .
- Control Experiments : Synthesize and characterize a reference compound (e.g., 3-tert-butyl-1-phenyl analog) to isolate substituent effects .
What structure-activity relationship (SAR) insights exist for this compound in kinase inhibition studies?
- Key Findings :
- The p-tolyl group enhances hydrophobic interactions with p38 MAP kinase’s ATP-binding pocket.
- tert-Butyl substitution at C3 optimizes steric complementarity, improving IC50 values (e.g., 0.8 μM vs. 3.2 μM for methyl analogs) .
- Methodology :
- Use molecular docking (AutoDock Vina) to model binding poses.
- Validate with enzyme-linked immunosorbent assays (ELISAs) .
Which computational methods predict the compound’s metabolic stability?
- In Silico Tools :
- SwissADME : Predicts CYP450-mediated oxidation at the tert-butyl group (high metabolic liability).
- METEOR : Identifies glucuronidation of the amine as a major detoxification pathway.
- Validation : Compare with in vitro hepatocyte assays (e.g., half-life in human liver microsomes) .
What analytical methods ensure purity and identity in batch-to-batch reproducibility?
- HPLC : Use a C18 column (5 μm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 20–80% ACN over 20 min). Retention time: ~12.3 min .
- HRMS : Exact mass [M+H]+ = 274.1682 (C14H20ClN3) confirms molecular identity .
- Impurity Profiling : Detect residual solvents (e.g., DMF) via GC-MS with a detection limit <0.1% .
How stable is this compound under varying pH and temperature conditions?
- Stability Studies :
- Acidic Conditions (pH 2) : Degrades 15% over 24 hours (HCl-mediated hydrolysis).
- Neutral/Basic Conditions : Stable for >48 hours at 25°C.
- Storage Recommendations : Store at –20°C in anhydrous ethanol to prevent deliquescence .
What optimization strategies improve yields in multi-step syntheses of this compound?
- Step 1 (Cyclization) : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time by 50%.
- Step 2 (Amination) : Employ Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos) for higher regioselectivity.
- Workup : Purify via column chromatography (hexane:EtOAc, 3:1) followed by recrystallization (ethanol/water) to achieve >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
